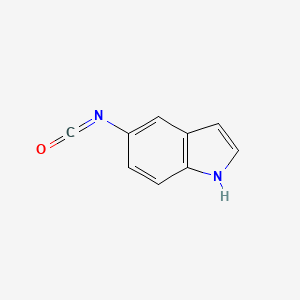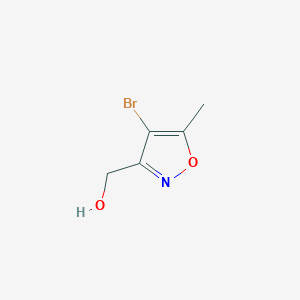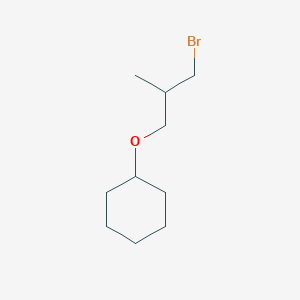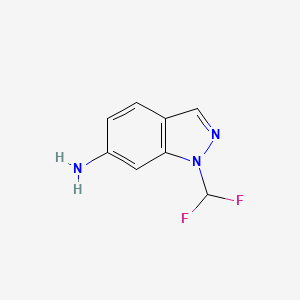
5-isocyanato-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Isocyanato-1H-indole is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The compound this compound is characterized by the presence of an isocyanate group (-N=C=O) attached to the fifth position of the indole ring. This unique structure imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-isocyanato-1H-indole typically involves the introduction of the isocyanate group to the indole ring. One common method is the reaction of 5-amino-1H-indole with phosgene (COCl₂) or a phosgene equivalent, such as triphosgene, under controlled conditions. The reaction proceeds as follows:
Starting Material: 5-amino-1H-indole
Reagent: Phosgene (COCl₂) or triphosgene
Solvent: Anhydrous conditions, often in the presence of a base such as pyridine or triethylamine
Reaction Conditions: Typically carried out at low temperatures to control the reactivity of phosgene
The reaction yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure safety and efficiency, given the hazardous nature of phosgene. The use of automated systems and stringent safety protocols is essential to handle the toxic reagents and intermediates involved in the synthesis.
化学反応の分析
Types of Reactions
5-Isocyanato-1H-indole undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Substitution Reactions: Electrophilic substitution can occur on the indole ring, particularly at positions 2 and 3, due to the electron-rich nature of the indole system.
Cycloaddition Reactions: The isocyanate group can participate in cycloaddition reactions, forming heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or tetrahydrofuran.
Catalysts: In some cases, catalysts such as Lewis acids may be used to enhance the reactivity of the isocyanate group.
Major Products Formed
Ureas: Formed by the reaction of this compound with amines.
Carbamates: Formed by the reaction with alcohols.
Thiocarbamates: Formed by the reaction with thiols.
科学的研究の応用
5-Isocyanato-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 5-isocyanato-1H-indole is primarily related to the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or the modification of protein function. The indole ring itself may interact with biological targets through π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
5-Amino-1H-indole: The precursor in the synthesis of 5-isocyanato-1H-indole, which lacks the isocyanate group.
5-Nitro-1H-indole: Another derivative of indole with a nitro group at the fifth position, exhibiting different reactivity and biological properties.
5-Bromo-1H-indole: Contains a bromine atom at the fifth position, used in various organic synthesis applications.
Uniqueness
This compound is unique due to the presence of the isocyanate group, which imparts distinct reactivity compared to other indole derivatives. This reactivity makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals.
特性
分子式 |
C9H6N2O |
|---|---|
分子量 |
158.16 g/mol |
IUPAC名 |
5-isocyanato-1H-indole |
InChI |
InChI=1S/C9H6N2O/c12-6-11-8-1-2-9-7(5-8)3-4-10-9/h1-5,10H |
InChIキー |
WTVWOEQOQAPYCR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN2)C=C1N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanaminedihydrochloride](/img/structure/B13530216.png)




![3,7-Dimethylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13530231.png)



![(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-OL](/img/structure/B13530260.png)
![6,6-Dimethoxy-2-azaspiro[3.3]heptanehydrochloride](/img/structure/B13530266.png)
